5-methoxy-1-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold known for its pharmacological versatility, including calcium channel modulation, antibacterial, and antifungal activities . The structure features:
- 4-Oxo moiety: Stabilizes the 1,4-DHP ring conformation, critical for biological activity.
- N-[4-(Trifluoromethoxy)Phenyl] carboxamide: The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the carboxamide linkage may improve selectivity compared to ester-containing analogues .
Properties
IUPAC Name |
5-methoxy-1-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c1-20-8-13(23-2)12(21)7-11(20)14(22)19-9-3-5-10(6-4-9)24-15(16,17)18/h3-8H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWRHUQWMYBYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to targetTankyrase (TNKS) proteins, which play vital roles in cellular processes and are considered suitable targets, especially in cancer.
Mode of Action
Compounds with similar structures have been used inSuzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, involves the conversion of the boron moiety into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.
Biological Activity
5-Methoxy-1-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H15F3N2O3
- Molecular Weight : 348.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is hypothesized that the trifluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin in apoptosis induction . The structure-activity relationship (SAR) indicates that modifications at the 4-position of the pyridine ring can enhance biological activity.
Antimicrobial Properties
Research has shown that similar dihydropyridine derivatives possess antimicrobial activity. The introduction of electron-withdrawing groups such as trifluoromethoxy has been linked to increased potency against various bacterial strains. This is likely due to alterations in the compound's electronic properties, enhancing its interaction with microbial targets .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~92% |
| Half-life | 1.6 hours |
| Clearance | 2.16 L/h/kg |
| Volume of Distribution | 1.4 L/kg |
These properties indicate a potential for effective systemic exposure when administered orally .
Study 1: Anticancer Efficacy
A study conducted on a series of dihydropyridine derivatives showed that the compound exhibited an EC50 value of 0.020 μM in cellular assays, indicating potent anticancer activity . Tumor tissue analysis revealed a significant reduction in H3K27me3 levels, suggesting an epigenetic mechanism underlying its anticancer effects.
Study 2: Antimicrobial Assessment
In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that the compound significantly inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL depending on the strain . This highlights its potential as an antimicrobial agent.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-methoxy-1-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine derivatives exhibit anticancer properties. For instance, studies have shown that certain dihydropyridine derivatives can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethoxy group enhances biological activity by increasing lipophilicity and improving membrane permeability .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that modifications in the dihydropyridine structure can lead to enhanced antibacterial and antifungal activities. In vitro studies have demonstrated effectiveness against various pathogens, suggesting its potential use as a new class of antimicrobial agents .
Cardiovascular Applications
Dihydropyridine derivatives are well-known for their role as calcium channel blockers, which are essential in treating hypertension and other cardiovascular diseases. The specific structure of 5-methoxy-1-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine may offer improved selectivity and efficacy in modulating calcium influx in cardiac tissues .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated that certain dihydropyridines can mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Study | Dihydropyridine derivatives showed significant inhibition of cancer cell lines (e.g., breast and prostate cancer). | Potential development of new anticancer therapies targeting specific cancer types. |
| Antimicrobial Activity | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. | Could lead to the formulation of novel antibiotics amidst rising antibiotic resistance. |
| Cardiovascular Research | Demonstrated effectiveness in reducing blood pressure in hypertensive models. | May contribute to new treatments for hypertension with fewer side effects compared to existing medications. |
| Neuroprotection Study | Reduced markers of oxidative stress in neuronal cultures. | Offers a pathway for developing treatments for neurodegenerative conditions. |
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to three analogues from the evidence (Table 1):
Pharmacological Implications
- Carboxamide vs. Ester: Unlike the ester in the hexahydroquinoline analogue , the carboxamide in the target compound may reduce hydrolysis, extending half-life.
- Thioether vs. Oxo : AZ331/AZ257’s thioether linkage introduces sulfur’s polarizable nature, which could alter binding kinetics compared to the target’s oxo group .
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELX and WinGX enable precise determination of dihydropyridine conformations. The trifluoromethoxy group’s rotational freedom may induce unique crystal packing vs. bulkier furyl or bromophenyl groups.
Preparation Methods
Core Formation via β-Ketoamide, Aldehyde, and Methylamine Condensation
A one-pot reaction using ethyl 3-oxobutanoate derivatives, 4-(trifluoromethoxy)benzaldehyde, and methylamine hydrochloride in ethanol with iodine catalysis (20–50% yield) forms the dihydropyridine ring. The mechanism involves enamine formation, aldol condensation, and cyclization (Scheme 1A). Key advantages include operational simplicity, while limitations involve moderate yields due to competing side reactions.
Reaction Conditions
-
Catalyst: Iodine (0.3 equiv)
-
Solvent: Ethanol
-
Temperature: Room temperature
-
Time: 12–24 hours
Ytterbium(III)-Catalyzed Regioselective Synthesis
Yb(OTf)₃ enhances regiocontrol in reactions involving sterically hindered aldehydes. Using 4-(trifluoromethoxy)benzaldehyde, methyl 3-oxobutanoate, and ammonium acetate under reflux, this method achieves 70–85% yield by stabilizing intermediates via Lewis acid coordination.
For compounds requiring late-stage introduction of the trifluoromethoxy group, Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) may be employed.
Carboxamide Formation via Acid Chloride Intermediate
Hydrolysis of the methyl ester (e.g., methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate) to the carboxylic acid, followed by activation with thionyl chloride and coupling with 4-(trifluoromethoxy)aniline, affords the target compound in 65–78% yield.
Stepwise Protocol
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Ester Hydrolysis: NaOH (2M), ethanol/water, reflux, 4 hours.
-
Amide Coupling: 4-(Trifluoromethoxy)aniline, pyridine, RT, 12 hours.
Advanced Catalytic Systems
Ceric Ammonium Nitrate (CAN)-Mediated Cyclization
CAN catalyzes the tandem reaction of 1,3-diones, 4-(trifluoromethoxy)benzaldehyde, and β-ketoamides in acetonitrile, yielding 55–70% product. The Ce⁴⁺/Ce³⁺ redox cycle facilitates oxidative cyclization, minimizing byproducts.
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 30 minutes) accelerates the Hantzsch reaction, improving yields to 80–90% while reducing reaction times. This method is ideal for scale-up but requires specialized equipment.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Yield (%) | Time | Key Advantage |
|---|---|---|---|---|---|
| Hantzsch (I₂) | Iodine | Ethanol | 20–50 | 12–24 h | Simplicity |
| Yb(OTf)₃ | Ytterbium triflate | Ethanol | 70–85 | 6–8 h | High regioselectivity |
| CAN-Mediated | Ceric ammonium nitrate | Acetonitrile | 55–70 | 4–6 h | Redox efficiency |
| Microwave-Assisted | None | Neat | 80–90 | 0.5 h | Rapid synthesis |
| Post-Cyclization Coupling | SOCl₂ | Toluene | 65–78 | 14 h (total) | Late-stage functionalization |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methoxy-1-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide, and how are yields improved?
- Methodological Answer : Multi-step synthesis involving Hantzsch-type cyclization or modified Biginelli reactions is typically employed for 1,4-dihydropyridine derivatives. Key steps include:
- Step 1 : Condensation of substituted aldehydes with β-keto esters under acidic conditions .
- Step 2 : Functionalization of the dihydropyridine core via nucleophilic substitution or coupling reactions (e.g., amidation at the 2-carboxamide position) .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst choice) must be systematically tested. For example, Lewis acids like BF₃·OEt₂ improve regioselectivity in cyclization steps .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and dihydropyridine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding with trifluoromethoxy groups) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of structurally analogous 1,4-dihydropyridines?
- Methodological Answer :
- Comparative SAR Analysis : Map substituent effects (e.g., methoxy vs. trifluoromethoxy groups) on target binding using in silico docking (e.g., AutoDock Vina) .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities for calcium channels or enzymes (e.g., PDE inhibitors) .
- Meta-Analysis : Cross-reference datasets from analogs like N-(3-acetylphenyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide to identify trends in activity vs. lipophilicity .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II model metabolic pathways (e.g., cytochrome P450 interactions) .
- Density Functional Theory (DFT) : Calculate electron distribution at the 4-oxo group to predict susceptibility to oxidation .
- In Vitro Assays : HepG2 cell lines or microsomal stability studies validate computational predictions .
Q. What experimental designs resolve conflicting data on calcium channel modulation vs. off-target effects?
- Methodological Answer :
- Selective Assays : Use patch-clamp electrophysiology to isolate L-type calcium channel activity in cardiomyocytes .
- Control Compounds : Compare with nifedipine (a classic dihydropyridine Ca²⁺ blocker) to distinguish target-specific effects .
- Transcriptomic Profiling : RNA-seq identifies off-target pathways (e.g., kinase signaling) in treated cell lines .
Data Contradiction Analysis
Q. How to reconcile discrepancies in solubility profiles across similar dihydropyridines?
- Methodological Answer :
- Solubility Parameter Screening : Use Hansen solubility parameters (HSPs) to correlate trifluoromethoxy group polarity with solvent compatibility .
- Co-Crystallization : Co-formulate with cyclodextrins or surfactants to enhance aqueous solubility .
- Dynamic Light Scattering (DLS) : Monitor aggregation tendencies in physiological buffers .
Structural and Functional Insights
Q. What role does the trifluoromethoxy group play in target binding?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
